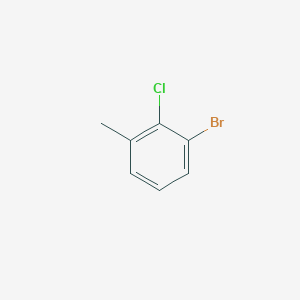

1-Bromo-2-chloro-3-methylbenzene

Description

Significance of Halogenated Aromatic Scaffolds in Modern Chemical Research

Halogenated aromatic compounds are pivotal building blocks in organic synthesis, medicinal chemistry, and materials science. The introduction of halogen atoms onto an aromatic ring can significantly alter its electronic properties, lipophilicity, and metabolic stability, making these compounds valuable in the design of new pharmaceuticals and agrochemicals. For instance, the presence of halogens can facilitate specific binding interactions with biological targets and can block sites of metabolic degradation, thereby enhancing the therapeutic efficacy of a drug molecule. In materials science, the controlled placement of halogens on an aromatic scaffold can influence the packing of molecules in the solid state, leading to materials with desirable electronic and optical properties.

Historical Context of Halogenation Reactions in Aromatic Systems

The deliberate introduction of halogens onto aromatic rings is a cornerstone of organic chemistry, with a history stretching back to the 19th century. Early investigations into the reactions of benzene (B151609) and its derivatives laid the groundwork for what is now known as electrophilic aromatic substitution (EAS). This class of reactions, where an electrophile replaces a hydrogen atom on an aromatic ring, is the primary method for the synthesis of many halogenated arenes. pressbooks.pubnumberanalytics.comstudymind.co.uk

Key to the development of aromatic halogenation was the discovery that Lewis acids, such as ferric halides (FeX₃) or aluminum halides (AlX₃), could act as catalysts. libretexts.orgmt.com These catalysts activate the halogen molecule, making it a much more potent electrophile capable of attacking the electron-rich aromatic ring. Another landmark in the functionalization of aromatic systems was the development of the Friedel-Crafts reactions in 1877, which provided a method for the alkylation and acylation of aromatic rings, further expanding the toolkit for creating complex substituted benzenes. While not a direct halogenation method, these reactions are fundamental to the synthesis of alkylbenzenes, the precursors to compounds like 1-bromo-2-chloro-3-methylbenzene.

Position Isomerism and Steric-Electronic Effects in Tri-substituted Benzene Systems

For a tri-substituted benzene ring with three different substituents, such as this compound, a number of positional isomers are possible. The specific arrangement of these substituents—in this case, the 1,2,3- or vicinal pattern—is crucial in determining the molecule's physical and chemical properties.

The reactivity of a substituted benzene ring and the orientation of subsequent substitution reactions are governed by a combination of steric and electronic effects of the existing substituents. libretexts.orgyoutube.comlibretexts.org

Electronic Effects: Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. Activating groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. Deactivating groups withdraw electron density, reducing the ring's reactivity. Halogens like bromine and chlorine are an interesting case, as they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing due to the ability of their lone pairs to participate in resonance. The methyl group is an activating, ortho-, para-directing substituent.

Steric Effects: The physical size of a substituent can hinder the approach of a reagent to adjacent positions on the ring. youtube.comyoutube.com In a molecule like this compound, the three adjacent substituents create a sterically crowded environment, which can influence its conformational preferences and the accessibility of the remaining hydrogen atoms on the ring to further substitution. When considering further electrophilic substitution on this molecule, the directing effects of the bromo, chloro, and methyl groups would all need to be considered, with the outcome likely being a complex mixture of products. pressbooks.publibretexts.org

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-2-chloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUOWBCSUDVVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537783 | |

| Record name | 1-Bromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97329-43-6 | |

| Record name | 3-Bromo-2-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97329-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-2-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 1 Bromo 2 Chloro 3 Methylbenzene and Derivatives

Electrophilic Aromatic Substitution Approaches for Polyhalogenation

Electrophilic aromatic substitution (SEAr) is a fundamental process for introducing halogen substituents onto an aromatic ring. wikipedia.org The reaction involves an initial attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org Subsequent deprotonation restores aromaticity, resulting in the substituted product. libretexts.org

Regioselectivity and Directing Effects of Existing Substituents (Bromine, Chlorine, Methyl)

The success of synthesizing a specific polysubstituted benzene (B151609), such as 1-bromo-2-chloro-3-methylbenzene, hinges on the directing effects of the substituents already present on the aromatic ring. These substituents can be classified as either activating or deactivating and as ortho-, para-, or meta-directing. wikipedia.org

Activating groups donate electron density to the aromatic ring, stabilizing the arenium ion intermediate and increasing the rate of reaction. wikipedia.org

Deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. wikipedia.orgyoutube.com

The methyl group (-CH₃) is an activating group and an ortho-, para-director. Halogens, like bromine and chlorine, are a unique class. They are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the arenium ion. uci.edu

When multiple substituents are present, their directing effects can either reinforce or oppose each other. In the case of synthesizing this compound, the starting material would likely be a substituted toluene (B28343). For instance, in the halogenation of 3-chlorotoluene, the methyl group directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), while the chlorine atom directs to its ortho and para positions (positions 2 and 4). The combined effect would strongly favor substitution at positions 2 and 4.

Catalyst Systems and Reaction Conditions for Selective Halogenation

The choice of catalyst and reaction conditions is crucial for achieving selective halogenation and avoiding the formation of unwanted isomers.

Direct halogenation of arenes with bromine (Br₂) or chlorine (Cl₂) requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), where X is Br or Cl. ncert.nic.inlibretexts.orglibretexts.org The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. libretexts.orglibretexts.orgyoutube.com For example, in the bromination of benzene, AlBr₃ reacts with Br₂ to form a complex that effectively delivers Br⁺ to the benzene ring. libretexts.orglibretexts.org The choice of Lewis acid can influence the regioselectivity of the reaction.

| Catalyst System | Reactants | Product(s) | Notes |

| FeBr₃ | Benzene, Br₂ | Bromobenzene | Standard Lewis acid catalyst for bromination. youtube.com |

| AlCl₃ | Benzene, Cl₂ | Chlorobenzene | Common Lewis acid for chlorination. youtube.com |

| Iron filings | Arenes, Br₂/Cl₂ | Aryl bromides/chlorides | Iron can be used to generate the ferric halide catalyst in situ. ncert.nic.in |

N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are milder and more selective halogenating agents compared to diatomic halogens. acs.orgnih.gov They can be activated by strong acids or Lewis bases. organic-chemistry.orgresearchgate.net For instance, the combination of NXS with boron trifluoride monohydrate (BF₃-H₂O) has been shown to be an effective system for the halogenation of deactivated aromatic compounds. organic-chemistry.org The use of NXS can provide high yields of monohalogenated products under mild conditions. organic-chemistry.org Research has also explored the use of N-halosuccinimides in combination with sulfur-containing compounds like PhSSiMe₃ or PhSSPh for the halogenation of less reactive aromatic compounds. acs.org

| Reagent System | Aromatic Substrate | Product | Key Feature |

| NBS/BF₃-H₂O | Deactivated aromatics | Monobrominated aromatics | Efficient bromination under mild conditions. organic-chemistry.org |

| NCS/BF₃-H₂O | Deactivated aromatics | Monochlorinated aromatics | Effective for chlorination of less reactive rings. organic-chemistry.org |

| NBS/PhSSiMe₃ | Less reactive aromatics | Brominated aromatics | Mild conditions for bromination. acs.org |

| NCS/PhSSPh | Less reactive aromatics | Chlorinated aromatics | Applicable for chlorination reactions. acs.org |

Multi-step Synthetic Sequences from Methylbenzene Precursors

The synthesis of a specific polysubstituted benzene often requires a multi-step approach to control the regiochemistry. libretexts.orgyoutube.com The order in which substituents are introduced is critical. For this compound, a plausible route could start with 3-methylaniline. The amino group could be protected, followed by sequential halogenations. The directing effects of the existing groups at each step would need to be carefully considered to achieve the desired 1,2,3-substitution pattern. Another approach might involve the Sandmeyer reaction, where an amino group is converted into a diazonium salt, which can then be replaced by a halogen.

For example, a synthetic plan could involve:

Starting with 2-chloro-3-methylaniline.

Diazotization of the amino group followed by a Sandmeyer reaction to introduce the bromine atom.

Alternatively, starting with a different isomer and employing reactions that can induce substituent migration, although less common, could be a possibility. The synthesis of polysubstituted benzenes often involves a combination of electrophilic aromatic substitution and functional group interconversions. youtube.com

Decarboxylative Halogenation as a Synthetic Route to Halogenated Arenes

Decarboxylative halogenation, also known as halodecarboxylation, provides an alternative method for the synthesis of aryl halides. nih.govacs.org This reaction involves the conversion of an aromatic carboxylic acid to the corresponding aryl halide by cleaving the carbon-carbon bond of the carboxylic group and replacing it with a halogen. nih.govacs.org This method is particularly useful for synthesizing regioisomers that are difficult to obtain through direct electrophilic aromatic substitution due to unfavorable directing effects of the existing substituents. nih.govacs.org The required carboxylic acid can often be prepared by the oxidation of a methyl group on the benzene ring. nih.govacs.org

Recent advancements have led to the development of catalytic methods for direct decarboxylative halogenation of (hetero)aryl carboxylic acids. osti.govorganic-chemistry.org One such strategy utilizes a copper catalyst, a light source, an oxidant, and a halogen atom transfer reagent to generate an aryl radical intermediate. osti.gov This intermediate can then be trapped by a halogen source to yield the desired aryl halide. This approach has been successfully applied to the synthesis of bromo-, iodo-, chloro-, and fluoroarenes from a wide range of aryl carboxylic acids. osti.govorganic-chemistry.org Transition-metal-free methods for the decarboxylative bromination of electron-rich aromatic and heteroaromatic acids have also been reported. rsc.org

Derivatization via Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The derivatization of halogenated aromatic compounds through palladium-catalyzed cross-coupling reactions represents a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govnih.gov For a substrate such as this compound, two of the most powerful and widely utilized methods are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. libretexts.orglibretexts.org

The Suzuki-Miyaura coupling facilitates the reaction between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mt.com This reaction is renowned for its mild conditions, the low toxicity of its boron-based reagents, and its broad applicability in synthesizing complex molecules like biaryls. nih.govorganic-chemistry.org

The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, and requires a base. libretexts.org It is an indispensable tool for the synthesis of arylalkynes and conjugated enynes, which are important structures in materials science and pharmaceuticals. libretexts.orgwikipedia.org Both reactions proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. mt.comlibretexts.org

Selective Functionalization Based on Halogen Reactivity (Bromine vs. Chlorine)

A key strategic advantage in the functionalization of di- or polyhalogenated aromatics like this compound is the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide (Ar-X) is critically dependent on the identity of the halogen. The general order of reactivity for the oxidative addition step, which is often rate-determining, is Ar-I > Ar-Br >> Ar-Cl. libretexts.orglibretexts.org

This reactivity hierarchy makes it possible to achieve selective functionalization. The carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition with a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. libretexts.orgchemicalforums.com By carefully controlling the reaction conditions—such as temperature, catalyst system, and reaction time—chemists can selectively couple a nucleophile at the bromine-substituted position while leaving the chlorine atom untouched. For instance, Sonogashira couplings on substrates with both bromo and iodo substituents have shown that the reaction occurs preferentially at the more reactive iodide site under mild conditions. libretexts.orgwikipedia.org A similar principle applies to bromo-chloro substrates, where the C-Br bond can be selectively targeted.

This selective approach allows for the stepwise introduction of different functional groups. The initial coupling reaction occurs at the C-Br bond, yielding a 2-chloro-3-methyl-substituted derivative. The remaining, less reactive C-Cl bond can then be subjected to a subsequent, often more forcing, cross-coupling reaction with a different partner, providing access to highly diversified and complex molecular architectures. nih.gov Activation of the less reactive aryl chlorides for coupling typically requires the use of specialized catalysts, often featuring bulky, electron-rich phosphine (B1218219) ligands, and stronger bases. libretexts.orgchemicalforums.com

Table 1: Relative Reactivity of Aryl Halides in Cross-Coupling Reactions

| Aryl Halide (Ar-X) | Relative Reactivity | Typical Reaction Conditions for Coupling |

|---|---|---|

| Ar-I | Highest | Mild conditions (e.g., room temperature) are often sufficient. wikipedia.org |

| Ar-Br | Intermediate | Generally requires heating, but is highly effective. wikipedia.org |

| Ar-Cl | Lowest | Requires more forcing conditions, specialized electron-rich and bulky ligands, and stronger bases. libretexts.orgchemicalforums.com |

Steric Hindrance from the Methyl Group and its Impact on Cross-Coupling Efficiency

The substitution pattern of the aromatic ring plays a critical role in the efficiency of cross-coupling reactions, with steric factors often influencing reaction rates and yields. In this compound, the substituents are positioned adjacent to one another, creating a sterically crowded environment.

The methyl group at the C3 position exerts significant steric hindrance, particularly on the adjacent chlorine atom at C2. youtube.comyoutube.com This steric bulk can impede the approach of the large palladium-ligand complex required for the oxidative addition step at the C-Cl bond. youtube.com This steric hindrance, combined with the inherently lower reactivity of the C-Cl bond, makes the functionalization at this position particularly challenging.

The choice of catalyst, specifically the ligands coordinated to the palladium center, can be crucial for overcoming these steric barriers. researchgate.net Research has shown that bulky and electron-rich phosphine ligands can enhance the efficiency of cross-coupling reactions involving sterically hindered or electronically deactivated aryl halides. researchgate.net These ligands promote the formation of a reactive, low-coordinate palladium(0) species and can facilitate the oxidative addition step even at a sterically encumbered site.

Table 2: Illustrative Impact of Steric Hindrance on Suzuki-Miyaura Coupling Efficiency

| Aryl Bromide Substrate | Steric Environment at Coupling Site | Illustrative Relative Reaction Rate |

|---|---|---|

| 4-Bromotoluene | Low (methyl group is para to bromine) | High |

| 2-Bromotoluene | Moderate (methyl group is ortho to bromine) | Intermediate |

| This compound | High (adjacent chloro and meta methyl groups) | Low to Intermediate (depending on conditions) |

Mechanistic Elucidation of Reactions Involving 1 Bromo 2 Chloro 3 Methylbenzene

Detailed Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring, proceeding through a two-step mechanism that involves the formation of a carbocation intermediate. masterorganicchemistry.comwikipedia.org The existing substituents on the benzene (B151609) ring—bromo, chloro, and methyl groups in this case—profoundly influence the rate of reaction and the position of the incoming electrophile.

The methyl group (-CH₃) is an activating group, meaning it increases the reactivity of the benzene ring towards electrophiles compared to benzene itself. It is an ortho, para-director. fiveable.me Conversely, halogens like bromine and chlorine are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. libretexts.orgquora.com However, they are also ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate when attack occurs at these positions. quora.com

In 1-bromo-2-chloro-3-methylbenzene, these competing effects determine the outcome of EAS reactions. The methyl group activates the positions ortho and para to it (positions 4 and 6). The chlorine atom directs incoming electrophiles to its ortho and para positions (positions 1 and 3, which are already substituted, and position 6). The bromine atom directs to its ortho and para positions (positions 2 and 6, and position 4). The confluence of these directing effects strongly favors substitution at positions 4 and 6. Steric hindrance may influence the relative yield of these two products.

Formation and Role of Electrophilic Intermediates

A prerequisite for any electrophilic aromatic substitution reaction is the generation of a strong electrophile, as the stability of the aromatic ring requires a highly reactive species to initiate an attack. organicchemistrytutor.com

Common electrophilic substitution reactions and the generation of their respective electrophiles include:

Halogenation: For chlorination or bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is used. wikipedia.orgchemistry.coach The catalyst polarizes the halogen-halogen bond, creating a highly electrophilic halogen species that can be attacked by the benzene ring. youtube.com

Nitration: The electrophile is the nitronium ion (NO₂⁺). It is typically generated by reacting concentrated nitric acid (HNO₃) with concentrated sulfuric acid (H₂SO₄), where sulfuric acid acts as the stronger acid and protonates the nitric acid, leading to the loss of a water molecule to form the nitronium ion. organicchemistrytutor.com

Sulfonation: This reaction uses fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to generate sulfur trioxide (SO₃) or a related electrophilic species. wikipedia.org

Friedel-Crafts Alkylation and Acylation: In these reactions, a Lewis acid like AlCl₃ is used to generate a carbocation from an alkyl halide (alkylation) or a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) (acylation). wikipedia.orgfiveable.me

σ-Complex (Wheland Intermediate) Formation and Aromatization Pathways

The mechanism of electrophilic aromatic substitution proceeds in two main steps. uci.edu

Attack by the Aromatic Ring: The π-electron system of the this compound ring acts as a nucleophile, attacking the strong electrophile (E⁺). This is the slow, rate-determining step because it disrupts the stable aromatic system. masterorganicchemistry.comlibretexts.org The result is a resonance-stabilized carbocation known as an arenium ion, σ-complex, or Wheland intermediate. wikipedia.orgic.ac.uk The positive charge in this intermediate is delocalized across the carbon atoms ortho and para to the position of attack. uci.edu The ability of the existing substituents to stabilize this intermediate determines the substitution pattern. For this compound, attack at positions 4 or 6 allows the positive charge to be delocalized and stabilized by resonance involving the lone pairs of the halogens and the electron-donating methyl group.

Aromatization: In the second, fast step, a weak base (often the conjugate base of the acid catalyst, like [FeBr₄]⁻) removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. libretexts.orglibretexts.org This deprotonation restores the C=C double bond, thereby re-establishing the aromaticity of the ring and yielding the final substituted product. masterorganicchemistry.comidc-online.com The energetic advantage of reforming the stable aromatic ring drives this step to completion. libretexts.orglibretexts.org

Radical Mechanisms in Light-Mediated Halogenation of Aromatic Compounds

When an alkylbenzene, such as toluene (B28343) or its derivatives, is treated with a halogen (e.g., Cl₂ or Br₂) in the presence of ultraviolet (UV) light or heat, the reaction mechanism shifts from electrophilic aromatic substitution to free-radical substitution. quora.comyoutube.com Instead of substitution on the aromatic ring, the halogenation occurs on the alkyl side-chain. chemguide.co.uk

For this compound, this reaction would selectively occur at the methyl group, as the benzylic hydrogens are susceptible to abstraction by radicals. The benzylic radical formed is stabilized by resonance with the aromatic ring. The reaction proceeds via a radical chain mechanism:

Initiation: UV light provides the energy to cause homolytic cleavage of the halogen molecule (e.g., Cl₂) into two highly reactive halogen radicals (2 Cl•). quora.com

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of this compound to form a stabilized benzylic radical and a molecule of hydrogen halide (e.g., HCl). This benzylic radical then reacts with another halogen molecule to form the halogenated product (1-bromo-2-chloro-3-(halomethyl)benzene) and a new halogen radical, which continues the chain.

Termination: The reaction ceases when two radicals combine in various ways, for example, by the combination of two halogen radicals or a halogen radical with a benzylic radical.

The use of N-bromosuccinimide (NBS) is a common method for achieving specific bromination at the benzylic position, often initiated by light or a radical initiator. youtube.com

Nucleophilic Aromatic Substitution Pathways of Halogenated Arenes

Aryl halides like this compound are generally resistant to nucleophilic substitution reactions. ck12.org The electron-rich aromatic ring repels incoming nucleophiles, and the sp²-hybridized carbon-halogen bond is stronger than an sp³-hybridized equivalent. ck12.org Furthermore, Sₙ1 reactions are unfavorable due to the instability of the resulting aryl cation, and Sₙ2 reactions are impossible because the benzene ring blocks the required backside attack. pressbooks.publibretexts.org

However, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions, primarily through the addition-elimination mechanism. uomustansiriyah.edu.iq This pathway requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the halogen). lumenlearning.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the carbon bearing the leaving group. pressbooks.publibretexts.org

Since this compound lacks such strong activating groups, it is largely unreactive towards the SₙAr mechanism under typical conditions. For a reaction to occur, very harsh conditions, such as high temperatures and pressures with a strong nucleophile, would be required. In such a case, the nucleophile would attack the carbon bearing either the bromine or chlorine, forming a Meisenheimer complex. lumenlearning.comyoutube.com The subsequent loss of the halide ion would restore aromaticity and yield the substitution product. uomustansiriyah.edu.iq The relative leaving group ability in these reactions is often F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is accelerated by the more electronegative halogen polarizing the C-X bond. youtube.com

Another potential, though extreme, pathway is the elimination-addition (benzyne) mechanism, which occurs with very strong bases like sodium amide (NaNH₂). uomustansiriyah.edu.iq This involves the elimination of H-X to form a highly reactive benzyne (B1209423) intermediate, which is then rapidly attacked by the nucleophile.

Influence of Halogen Bonding on Molecular Interactions and Reactivity

Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (known as a σ-hole) is attracted to a nucleophilic species like a Lewis base. researchgate.netnih.gov In this compound, both the chlorine and bromine atoms can participate in halogen bonding, acting as halogen bond donors.

The strength of this interaction generally increases with the polarizability and decreases with the electronegativity of the halogen atom, following the trend I > Br > Cl > F. nih.gov This interaction is directional and can play a significant role in crystal engineering and molecular recognition. researchgate.net

In the context of reactivity, halogen bonding can influence chemical reactions by activating the halogenated molecule. researchgate.net For instance, the interaction of the halogen atom in an N-haloimide with a Lewis basic catalyst can facilitate the generation of a halonium ion for electrophilic aromatic halogenations. While less studied for simple aryl halides, it is conceivable that the formation of a halogen bond between either the bromine or chlorine atom of this compound and a Lewis base could polarize the C-X bond, potentially influencing its susceptibility to certain reactions or affecting intermolecular organization in the condensed phase.

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of organic compounds. For 1-Bromo-2-chloro-3-methylbenzene, both ¹H and ¹³C NMR provide critical data on the electronic environment of each atom.

Due to the unsymmetrical substitution pattern of this compound, all carbon and hydrogen atoms on the benzene (B151609) ring are chemically non-equivalent. This results in distinct signals for each aromatic proton and carbon, in addition to the signal from the methyl group.

In the ¹H NMR spectrum, four unique signals are expected: one for the methyl group protons and three for the aromatic protons. The methyl protons (C-CH₃) typically appear in the upfield region, around 2.3-2.5 ppm. The aromatic protons are found further downfield, generally between 6.5 and 8.0 ppm, with their exact shifts influenced by the electronic effects of the adjacent bromo, chloro, and methyl substituents. harvard.edu

The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The carbon of the methyl group will have a chemical shift in the aliphatic region (around 20 ppm). The six aromatic carbons will resonate in the typical range of 120-150 ppm. harvard.edu The carbons directly bonded to the electronegative halogen atoms (C-Br and C-Cl) are expected to be significantly deshielded and appear at the lower end of this range, while the methyl-substituted carbon will also show a downfield shift due to substitution.

Predicted NMR Chemical Shifts for this compound Note: These are estimated values based on standard substituent effects. Actual experimental values may vary.

| Atom Type | Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | -CH₃ | ~2.4 |

| Ar-H4 | ~7.3 | |

| Ar-H5 | ~7.0 | |

| Ar-H6 | ~7.2 | |

| ¹³C NMR | -CH₃ | ~20 |

| C1 (-Br) | ~125 | |

| C2 (-Cl) | ~134 | |

| C3 (-CH₃) | ~138 | |

| C4 | ~130 | |

| C5 | ~127 | |

| C6 | ~128 |

The chemical shifts observed in NMR spectra are directly correlated with the electronic environment of the nuclei, which is governed by the inductive and resonance effects of the substituents. chemicalbook.com

Inductive Effects : Both bromine and chlorine are highly electronegative atoms that withdraw electron density from the benzene ring through the sigma (σ) bond framework. This is known as a negative inductive effect (-I). This effect deshields the nearby carbon and proton nuclei, causing their signals to shift downfield to higher ppm values. chemicalbook.comnih.gov The methyl group, in contrast, is weakly electron-donating through induction (+I effect).

Resonance Effects : The halogen substituents have lone pairs of electrons that can be delocalized into the π-system of the benzene ring (+R effect). This resonance effect increases electron density, particularly at the ortho and para positions, causing a shielding effect (upfield shift). However, for halogens, the inductive effect is generally stronger than the resonance effect. The methyl group exhibits a +R effect through hyperconjugation.

In this compound, the interplay of these effects determines the final chemical shifts. The carbons C1 (bonded to Br) and C2 (bonded to Cl) are significantly deshielded due to the strong -I effect of the halogens. Recent studies suggest that for substituted benzenes, the effect on ¹³C NMR chemical shifts is primarily determined by changes in the σ bonding orbitals rather than the π system as traditionally thought. chemicalbook.comnih.gov The chemical shifts of the protons are also a result of these combined electronic influences. eag.com

Infrared (IR) Spectroscopy for Substitution Pattern Determination

IR spectroscopy is a powerful technique for identifying functional groups and determining the substitution pattern on an aromatic ring. cymitquimica.com This is achieved by analyzing the characteristic vibrational frequencies of different bonds within the molecule.

The IR spectrum of an aromatic compound like this compound displays several characteristic absorption bands:

Aromatic C-H Stretch : A weak to medium band typically appears in the 3100-3000 cm⁻¹ region. researchgate.net

C=C Ring Stretching (Ring Modes) : A series of sharp bands are observed in the 1620-1400 cm⁻¹ region due to the stretching and contracting of the carbon-carbon bonds within the benzene ring. stanford.edu Prominent peaks are often seen near 1600 cm⁻¹ and 1500 cm⁻¹. chegg.com

C-H Out-of-Plane Bending (Wagging) : Strong absorption bands in the 900-675 cm⁻¹ region are due to the C-H bonds bending out of the plane of the aromatic ring. researchgate.net The precise position of these "oop" bands is highly diagnostic of the substitution pattern on the ring. chemicalbook.comaps.org

The pattern of C-H out-of-plane (oop) bending vibrations is particularly useful for distinguishing between different isomers of tri-substituted benzenes. cymitquimica.com The number of adjacent free hydrogen atoms on the ring determines the position of these strong absorption bands. For 1,2,3-trisubstituted benzenes, which have three adjacent free hydrogens, characteristic bands are expected in specific regions.

Characteristic IR C-H Out-of-Plane Bending Frequencies for Trisubstituted Benzene Isomers

| Substitution Pattern | Number of Adjacent Free Hydrogens | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| 1,2,3-Trisubstituted | 3 | 780–750 and 745–705 |

| 1,2,4-Trisubstituted | 2, 1 | 885–870 and 825–805 |

| 1,3,5-Trisubstituted | 3 (isolated) | 865–810 and 730–675 |

Source: Adapted from literature data on IR spectroscopy of aromatic compounds. chegg.com

For this compound, the presence of strong bands in the ranges specified for 1,2,3-trisubstitution would confirm its substitution pattern and distinguish it from its 1,2,4- and 1,3,5-isomers.

X-ray Photoelectron Spectroscopy (XPS) for Core-Electron Binding Energies and Atomic Charge Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that measures the elemental composition and the chemical state of the elements within a material. It works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of the element and its chemical environment. stanford.edu

In this compound, XPS can be used to analyze the core-electron binding energies of carbon (C 1s), bromine (Br 3d), and chlorine (Cl 2p). The binding energy is sensitive to the partial atomic charge; a higher positive charge on an atom results in a higher binding energy because more energy is required to remove a core electron. eag.com

The electronegative bromine and chlorine atoms withdraw significant electron density from the carbon atoms to which they are attached (C1 and C2). This withdrawal leads to a more positive partial charge on these carbons, and therefore, their C 1s core-electron binding energies are expected to be shifted to higher values compared to the other carbon atoms in the molecule. The C 1s peak for carbon atoms in C-Cl and C-Br bonds will appear at a higher binding energy than for C-C or C-H bonds. eag.comresearchgate.net Conversely, the methyl carbon (C7) will exhibit a C 1s binding energy typical of an aliphatic carbon. The binding energies for the core electrons of the halogen atoms themselves (Br 3d and Cl 2p) are also characteristic.

Expected Core-Electron Binding Energies for this compound

| Atom | Core Level | Chemical Environment | Expected Binding Energy (eV) |

|---|---|---|---|

| Carbon | C 1s | C-C / C-H (Aromatic & Methyl) | ~284.8 |

| C 1s | C-Cl | ~286.0 - 286.5 | |

| C 1s | C-Br | ~285.5 - 286.0 | |

| Chlorine | Cl 2p₃/₂ | C-Cl | ~200.5 |

| Bromine | Br 3d₅/₂ | C-Br | ~70.0 |

Source: Binding energies are approximate and based on literature values for similar chemical states. researchgate.netresearchgate.netthermofisher.com

Analysis of these chemical shifts in the XPS spectrum allows for a detailed understanding of the electronic effects induced by the different substituents on the benzene ring.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, the aromatic benzene ring constitutes the primary chromophore. The absorption of ultraviolet light excites electrons from lower energy molecular orbitals to higher energy ones. Specifically, the characteristic absorption of benzene and its derivatives arises from π → π* transitions.

The electronic spectrum of benzene exhibits two primary absorption bands: a strong primary band (E-band) around 184 nm and a weaker, fine-structured secondary band (B-band) between 230 and 270 nm. The substitution of hydrogen atoms on the benzene ring with other functional groups, such as a bromine atom, a chlorine atom, and a methyl group in this compound, induces changes in the position (wavelength) and intensity of these absorption bands. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts, provide significant insights into the electronic structure of the molecule.

The substituents—bromo, chloro, and methyl—are all classified as auxochromes. An auxochrome is a functional group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. Both halogens (bromine and chlorine) and the alkyl group (methyl) typically cause a bathochromic shift in the primary and secondary absorption bands of the benzene ring. This is attributed to the extension of the conjugated system through the non-bonding electrons of the halogens and the hyperconjugation effect of the methyl group.

While specific experimental UV-Visible spectral data for this compound is not extensively documented in publicly available literature, the expected absorption characteristics can be inferred from the known effects of its constituent substituents on the benzene chromophore. The cumulative effect of the 1-bromo, 2-chloro, and 3-methyl substitution pattern would be a red shift of the B-band to wavelengths longer than that of benzene (255 nm), likely accompanied by a loss of the fine vibrational structure characteristic of the parent benzene molecule.

Detailed Research Findings

Detailed research on the UV-Visible spectra of various substituted benzenes confirms the bathochromic and hyperchromic (increased intensity) effects of halogen and alkyl substituents. The interaction of the non-bonding electrons of the chlorine and bromine atoms with the π-electron system of the benzene ring leads to a delocalization of electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap results in absorption at longer wavelengths.

The methyl group, through its inductive and hyperconjugative effects, also contributes to the bathochromic shift. The relative positions of the substituents (ortho, meta, para) influence the extent of these spectral shifts. In the case of this compound, the 1,2,3-trisubstitution pattern leads to complex electronic interactions that would be reflected in its unique UV-Visible absorption spectrum. The steric hindrance between the adjacent substituents might also play a role by potentially causing a slight distortion of the benzene ring from planarity, which could, in turn, affect the electronic transitions.

The expected UV-Visible absorption data for this compound, based on the principles of substituent effects on the benzene chromophore, is summarized in the table below. It is important to note that these are predicted values and may differ from experimental results.

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Affected Benzene Band |

| π → π | ~210-230 | > 8,000 | Primary (E-band) |

| π → π | ~260-290 | ~200-500 | Secondary (B-band) |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For halogenated benzenes like 1-bromo-2-chloro-3-methylbenzene, DFT calculations offer a detailed understanding of their electronic properties and reactivity.

Research has shown that DFT methods, particularly when using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31+G(d,p) and 6-311++G(d,p)), provide reliable predictions of molecular geometries and vibrational frequencies. researchgate.net For instance, in a study on 1-bromo-2-chlorobenzene, the calculated geometrical parameters showed good agreement with experimental data for substituted benzenes. researchgate.net The calculated vibrational frequencies, when scaled, also matched well with experimental FT-IR and FT-Raman spectra. researchgate.net These findings underscore the utility of DFT in characterizing the fundamental properties of halogenated aromatic compounds.

Prediction of Reaction Pathways and Transition States

DFT calculations are instrumental in predicting the pathways of chemical reactions and identifying the associated transition states. For halogenated aromatic hydrocarbons, understanding reaction mechanisms is crucial for applications in synthesis and for predicting their environmental fate.

For example, in electrophilic aromatic substitution reactions, the orientation of incoming substituents is governed by the electronic nature of the groups already present on the benzene (B151609) ring. mdpi.com Halogens, like bromine and chlorine, are deactivating yet ortho-para directing. mdpi.com DFT can model the electron distribution in the aromatic ring of this compound, helping to predict the most likely sites for electrophilic attack. By calculating the energies of potential intermediates and transition states, DFT can elucidate the preferred reaction pathways. For instance, DFT calculations have been used to investigate the steric and electronic effects that influence the outcome of palladium-catalyzed cyclization reactions involving substituted aromatic compounds. acs.orgacs.org

Analysis of Intermolecular Interactions

Intermolecular interactions play a critical role in determining the physical properties and biological activity of molecules. DFT is capable of analyzing these weak interactions, such as hydrogen bonding and van der Waals forces. In the context of this compound, understanding how it interacts with other molecules is important for predicting its behavior in different environments. For example, the gauche effect in halohydrins, which are structurally related to halogenated aromatics, has been attributed to hyperconjugation rather than intramolecular hydrogen bonding, as revealed by theoretical analyses. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Molecular Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and interactions with the surrounding environment. For a molecule like this compound, which has a degree of rotational freedom around the bond connecting the methyl group to the benzene ring, MD simulations can reveal its preferred conformations and dynamic behavior.

Quantitative Structure-Activity Relationships (QSAR) in Halogenated Aromatic Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. For halogenated aromatic hydrocarbons, QSARs are invaluable tools for predicting toxicity, environmental fate, and other important characteristics without the need for extensive experimental testing. nih.govoup.comosti.govoup.comnih.gov

QSAR studies on halogenated aromatic compounds have successfully used various molecular descriptors to predict properties like binding affinity to the aryl hydrocarbon receptor (AhR), which is linked to toxic responses. nih.govnih.gov These models often consider structural conformations beyond the minimum energy state to improve their predictive power across different classes of halogenated aromatics. nih.gov For instance, QSARs have been developed to predict the reductive transformation rate constants of halogenated aromatic hydrocarbons in anoxic sediments, using descriptors like carbon-halogen bond strength and Hammett sigma constants. oup.comoup.com

Electron Density Modeling for Regioselectivity and Environmental Fate Prediction

Electron density modeling provides a visual and quantitative representation of the electron distribution within a molecule, which is fundamental to understanding its reactivity and interactions. For this compound, modeling the electron density can help predict the regioselectivity of chemical reactions. In electrophilic aromatic substitution, regions of higher electron density on the aromatic ring are more susceptible to attack by electrophiles. mdpi.com

The distribution of electron density also influences a molecule's environmental fate. nih.govresearchgate.net Properties such as water solubility, partition coefficients, and biodegradability are linked to the electronic structure of the compound. nih.gov For halogenated benzenes, predictive equations for important environmental mobility properties have been derived based on factors like the number and type of halogen substituents. nih.gov These models are crucial for assessing the environmental impact of such compounds.

Theoretical Studies of Excited States and Spectroscopic Properties of Substituted Benzenes

Theoretical studies of the electronically excited states of substituted benzenes are essential for interpreting their spectroscopic properties and understanding their photochemical behavior. acs.orgnih.govkyushu-u.ac.jpacs.orgrsc.orgnih.govacs.orgresearchgate.net Time-dependent density functional theory (TD-DFT) is a common method used to calculate excited-state energies and properties. acs.orgnih.govresearchgate.net

Studies on monosubstituted benzenes have shown that the nature of the substituent significantly influences the geometry and aromaticity of the molecule in its excited states. acs.org For example, in the first excited triplet state, the benzene ring can become distorted and lose its aromaticity. acs.orgrsc.org Theoretical calculations have been successful in predicting the absorption spectra of substituted benzenes, although the accuracy can vary depending on the computational method used. acs.orgnih.gov For instance, while hybrid functionals like B3LYP perform well for ground-state properties, their performance can be less accurate for excited-state properties. acs.orgnih.gov

Environmental Transformations and Biodegradation Studies

Abiotic Transformation Processes of Halogenated Aromatics

Abiotic degradation pathways are crucial in determining the persistence of halogenated aromatic compounds in the environment. These processes can lead to the partial or complete detoxification of the molecule.

Hydrolysis is a chemical transformation process in which a water molecule cleaves a chemical bond. For aryl halides like 1-bromo-2-chloro-3-methylbenzene, the carbon-halogen bond can be subject to hydrolysis, replacing the halogen with a hydroxyl group. However, the C(sp²)-X bond (where X is a halogen) in aromatic rings is significantly stronger and less prone to nucleophilic substitution, including hydrolysis, compared to the C(sp³)-X bond in haloalkanes. This is due to the partial double bond character of the C-X bond arising from resonance with the benzene (B151609) ring.

The hydrolysis of aryl halides generally occurs at negligible rates under typical environmental pH and temperature conditions. Elevated temperatures and pressures, or the presence of strong acids or bases, are often required to facilitate the reaction. For dihalogenated benzenes, hydrolysis is a slow process. The presence of an electron-withdrawing group can make the aromatic ring more susceptible to nucleophilic attack, but the methyl group in this compound is weakly electron-donating, which would not significantly enhance the rate of hydrolysis. Therefore, direct hydrolysis is not considered a major degradation pathway for this compound in aqueous environments under normal conditions.

In anaerobic environments, such as saturated soils, sediments, and groundwater, abiotic reduction can be a significant transformation pathway for halogenated aromatic compounds. This process involves the transfer of electrons from a reductant present in the environment to the halogenated molecule, leading to the cleavage of the carbon-halogen bond and its replacement with a hydrogen atom, a process known as reductive dehalogenation.

For this compound, reductive dehalogenation would likely occur sequentially. The carbon-bromine (C-Br) bond is generally weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to reduction. Consequently, the initial abiotic reduction product would likely be 2-chloro-3-methylbenzene, followed by the slower reduction of the C-Cl bond to form toluene (B28343). The rate and extent of these reactions are highly dependent on the redox potential of the environment and the availability of electron donors such as reduced iron minerals or dissolved organic matter.

Table 1: Comparison of Average Bond Dissociation Energies

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| C-Br (in aromatics) | ~285 |

| C-Cl (in aromatics) | ~327 |

| C-H (in aromatics) | ~411 |

| C-F (in aromatics) | ~485 |

| Data compiled from various sources indicating general trends. |

Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. Halogenated aromatic compounds can absorb UV radiation, leading to the excitation of electrons and subsequent cleavage of the carbon-halogen bond. This process can occur through direct photolysis, where the compound itself absorbs the light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers).

For this compound, photochemical degradation in aqueous or atmospheric environments is a plausible transformation pathway. Upon absorption of UV light, the weaker C-Br bond would be expected to cleave preferentially over the C-Cl bond, forming a phenyl radical. This radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic matter) to yield 2-chlorotoluene. Further photolysis could then lead to the cleavage of the C-Cl bond. The efficiency of this process is described by the quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. The quantum yields for dihalobenzenes can vary depending on the specific isomers and the environmental matrix. For example, studies on chlorotoluenes have shown they can undergo photodegradation, although the rates can be slow. The presence of photosensitizers, such as dissolved organic matter in natural waters, can enhance the rate of photochemical degradation.

Biotransformation and Microbial Degradation

Microorganisms have evolved diverse metabolic strategies to utilize a wide range of organic compounds as sources of energy and carbon. Halogenated aromatic compounds can be transformed or degraded through several microbial processes, particularly under anaerobic and aerobic conditions.

Under anaerobic conditions, a specialized group of bacteria known as organohalide-respiring bacteria (ORB) can use halogenated organic compounds as terminal electron acceptors in their respiration process. berkeley.edu This process, termed organohalide respiration or dehalorespiration, is a key mechanism for the bioremediation of sites contaminated with chlorinated and brominated compounds. berkeley.edunih.gov

The key enzymes in this process are reductive dehalogenases (RDases), which catalyze the removal of a halogen atom and its replacement with a hydrogen atom. berkeley.edunih.gov For this compound, ORB would likely mediate a sequential reductive dehalogenation, with the bromine atom being removed first to form 2-chlorotoluene, followed by the removal of the chlorine atom to produce toluene. This is a highly specific enzymatic process. Certain strains of bacteria, such as those from the genus Dehalococcoides, are well-known for their ability to reductively dehalogenate a wide range of chlorinated and brominated aromatic compounds. nih.govresearchgate.net The process is exergonic, providing the bacteria with energy for growth. nih.gov

Table 2: Key Features of Organohalide Respiration

| Feature | Description |

| Metabolic Process | Anaerobic respiration |

| Electron Acceptor | Halogenated organic compound (e.g., this compound) |

| Key Enzymes | Reductive dehalogenases (RDases) |

| Key Microbial Genera | Dehalococcoides, Dehalobacter, Sulfurospirillum |

| Typical End Products | Less halogenated or non-halogenated aromatic compounds (e.g., toluene) |

| Environmental Significance | A major pathway for the natural attenuation and bioremediation of halogenated pollutants. researchgate.net |

In aerobic environments, the microbial degradation of halogenated aromatic compounds often proceeds through oxidative pathways. For compounds like this compound, which has a toluene backbone, the initial attack can be catalyzed by oxygenase enzymes.

Growth-based Processes: Some bacteria, such as certain species of Pseudomonas and Burkholderia, can utilize chlorinated benzenes or toluenes as their sole source of carbon and energy. The degradation is typically initiated by a dioxygenase enzyme, which incorporates two oxygen atoms into the aromatic ring to form a cis-dihydrodiol. For this compound, a toluene dioxygenase could potentially hydroxylate the ring, leading to the formation of a substituted catechol. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring and eventual mineralization to carbon dioxide, water, and halide ions.

Co-metabolism: In many cases, the degradation of a halogenated compound does not support the growth of the microorganism but occurs as a fortuitous transformation by enzymes that are synthesized for the metabolism of other substrates. This process is known as co-metabolism. For instance, bacteria growing on toluene or other simple aromatic compounds produce powerful oxygenase enzymes. researchgate.net Toluene dioxygenase from Pseudomonas putida F1, for example, is known to have a broad substrate range and can oxidize a variety of substituted benzenes. nih.gov It is plausible that this enzyme could transform this compound, initiating its degradation. The subsequent intermediates, however, may not be readily metabolized by the cell and could potentially accumulate. The effectiveness of co-metabolism depends on the presence of a suitable primary substrate to induce the necessary enzymes. nih.gov

Advanced Remediation Strategies for Halogenated Aromatic Pollutants

Given the persistence and potential toxicity of halogenated aromatic pollutants, significant research has been directed toward developing effective remediation strategies. scirp.org Physicochemical methods can be costly and sometimes result in incomplete degradation, leading to increased interest in advanced biological and electrochemical approaches. scirp.orgnih.gov These modern strategies aim to achieve complete mineralization of the pollutants into harmless products in a cost-effective and environmentally sustainable manner. nih.gov

Electrocatalytic redox processes represent a promising technology for the remediation of water contaminated with halogenated organic pollutants. scispace.comrsc.org These methods are advantageous due to their mild reaction conditions and high degree of control. researchgate.net The core challenge in degrading these compounds is the exceptional strength of the carbon-halogen bonds. rsc.orgscispace.com

Advanced electrocatalytic processes are designed to overcome this challenge by generating highly reactive species or providing sufficient electrochemical potential to break these bonds. Key approaches include:

Direct Electron Transfer: Direct reduction at the cathode or oxidation at the anode.

Indirect Electron Transfer: Using electrochemically generated mediators. A notable example is atomic hydrogen (H*)-mediated electrocatalytic hydro-dehalogenation, which has shown high performance in breaking C-X bonds. researchgate.net

Advanced Oxidation Processes (AOPs): Generating powerful oxidizing radicals like hydroxyl radicals (•OH) to attack the pollutant molecules. scispace.com

Advanced Reduction Processes (ARPs): Using potent reducing agents like hydrated electrons (e_aq^-) generated via ultraviolet photolysis. rsc.orgscispace.com

The effectiveness of these processes depends on developing robust and scalable catalysts and a quantitative mechanistic understanding of the degradation pathways. rsc.orgrsc.orgresearchgate.net

| Process Type | Mechanism | Key Features | Source |

|---|---|---|---|

| Electrocatalytic Hydro-dehalogenation | Indirect reduction mediated by adsorbed atomic hydrogen (H*). | Effective for breaking strong carbon-halogen bonds; efficiency can be influenced by pH. | researchgate.net |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive oxygen species (e.g., •OH) for non-selective oxidation of pollutants. | Powerful degradation of a wide range of organic compounds. | scispace.com |

| Advanced Reduction Processes (ARPs) | Generation of potent reducing species (e.g., hydrated electrons). | Effective for reductive dehalogenation, but can require specific conditions like the absence of oxygen. | rsc.orgscispace.com |

| Direct Electrochemical Reduction/Oxidation | Direct transfer of electrons from the cathode or to the anode to the pollutant molecule. | Process is controllable via applied potential; specific to the electrochemical properties of the target compound. | researchgate.net |

Biological remediation, or bioremediation, leverages the metabolic capabilities of microorganisms to break down pollutants into less toxic substances. nih.govnih.gov It is considered an environmentally friendly and cost-effective approach for restoring contaminated soils and aquatic environments. nih.gov The primary strategies for enhancing bioremediation are biostimulation and bioaugmentation.

Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the target pollutants. nih.gov This is often achieved by adding nutrients (sources of nitrogen, phosphorus), electron acceptors, or other substances that overcome limitations on microbial growth and metabolic activity. nih.gov

Bioaugmentation is the introduction of specific, pre-selected microorganisms or microbial consortia with proven degradative capabilities to a contaminated site. nih.gov This approach is used when the native microbial population lacks the ability to degrade a particular contaminant. A deeper understanding of the enzymes and genetic pathways involved in dehalogenation can lead to the development of enhanced biotechnologies through metabolic engineering or synthetic biology. nih.gov For example, the Feammox process using Acidimicrobiaceae bacterium A6 is a novel anaerobic bioremediation system capable of degrading a wide array of halogenated organic pollutants. technologypublisher.com

The success of these biological approaches hinges on the bioavailability of the pollutant and the presence of suitable environmental conditions for microbial activity. researchgate.net

Advanced Applications in Organic Synthesis and Materials Science

A Versatile Precursor in Complex Organic Synthesis

1-Bromo-2-chloro-3-methylbenzene serves as a valuable starting material in a variety of organic transformations, enabling the synthesis of a diverse array of more complex molecules. cymitquimica.com Its utility stems from the differential reactivity of its halogen substituents, which can be selectively targeted in cross-coupling reactions and other transformations to build molecular complexity in a controlled manner.

A Gateway to Advanced Pharmaceutical Intermediates

While specific, publicly documented examples of advanced pharmaceutical intermediates derived directly from this compound are not extensively detailed in readily available literature, its structural motifs are present in various pharmacologically active compounds. Halogenated benzenes are crucial components in many drug molecules, and the unique substitution pattern of this compound makes it a potential precursor for the synthesis of complex drug scaffolds. Chemical suppliers list its use for medicinal purposes, indicating its role as an intermediate in the pharmaceutical industry. cphi-online.com The strategic placement of the bromo, chloro, and methyl groups allows for regioselective modifications, a key aspect in the synthesis of targeted drug candidates.

A Foundation for Agrochemical Innovation

Similar to its role in pharmaceuticals, this compound is noted for its application in the synthesis of pesticides. cphi-online.com The introduction of halogen atoms into aromatic rings is a common strategy in the design of agrochemicals to enhance their efficacy and metabolic stability. The specific arrangement of substituents on the this compound ring can be exploited to create novel active ingredients for crop protection.

A Potential Monomer for Specialty Polymeric Materials

The development of advanced polymers with tailored properties is a continuous pursuit in materials science. Halogenated aromatic compounds can be utilized as monomers or precursors for specialty polymers that exhibit desirable characteristics such as thermal stability, flame retardancy, and specific optical or electronic properties. While direct polymerization of this compound is not widely reported, its potential as a monomer in copolymerization reactions or as a precursor to more complex monomers remains an area for exploration. The presence of reactive halogen sites allows for its incorporation into polymer chains through various polymerization techniques.

The Intricacies of Supramolecular Chemistry and Non-covalent Interactions

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. In the case of this compound, the presence of bromine and chlorine atoms introduces the potential for halogen bonding, a highly directional and specific non-covalent interaction. These interactions, along with other weak forces such as C-H···π and π-π stacking, can dictate the crystal packing and, consequently, the macroscopic properties of the material. The study of these interactions is fundamental to crystal engineering, where the goal is to design and synthesize materials with desired functionalities.

Engineering the Future of Materials: Mechanically Reconfigurable Molecular Crystals

Recent research has focused on the development of mechanically reconfigurable molecular crystals, materials that can bend and deform without breaking. Halogenated benzene (B151609) derivatives have emerged as promising candidates for the construction of these "elastic" organic crystals. bohrium.comelsevierpure.comacs.org

The Blueprint for Elasticity in Organic Crystals

Research Findings on this compound in Advanced Applications

Extensive searches of scientific literature and research databases have yielded no specific information regarding the application of the chemical compound this compound in the development of actuators, sensors, or ultraflexible optoelectronic devices. While the broader fields of organic semiconductors and conductive polymers are rich with research, direct studies involving this particular substituted toluene (B28343) are not present in the available literature.

Organic electronics often utilize benzene and its derivatives as precursors for conducting polymers like poly(p-phenylene) (PPP). researchgate.net The properties of these polymers, such as electrical conductivity and thermal stability, make them suitable for applications in electronic devices. researchgate.net The introduction of halogen atoms is a known strategy to modify the electronic and optical properties of organic semiconductors. unist.ac.kr For instance, halogenation can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for charge transport and device performance. illinois.edu

Research has explored how different halogen substitutions on aromatic rings can tune the properties of materials for optoelectronic applications. acs.org For example, the synthesis of various halogenated organic compounds, including those with bromo and chloro substitutions, has been investigated for their potential in creating novel materials. nih.govgoogle.com Specifically, derivatives of toluene have been used in the synthesis of more complex organic semiconductors. nih.govacs.org

However, despite the general interest in halogenated aromatic compounds for these advanced applications, the specific compound this compound has not been identified as a subject of this research. The available studies focus on other halogenated molecules or more complex polymer systems. sigmaaldrich.comdtic.milacs.org Therefore, there are no detailed research findings or data tables to present regarding its potential in actuators, sensors, or ultraflexible optoelectronic devices.

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel and Sustainable Halogenation Methodologies for Substituted Benzenes

The synthesis of polysubstituted benzenes like 1-bromo-2-chloro-3-methylbenzene traditionally relies on electrophilic aromatic substitution reactions. These methods often require harsh conditions and the use of stoichiometric amounts of halogenating agents and catalysts, which can lead to the generation of significant waste. Future research should prioritize the development of more sustainable and efficient halogenation techniques.

A key area of investigation will be the advancement of catalytic systems that can selectively introduce bromine and chlorine atoms onto a toluene (B28343) backbone with high regioselectivity. This includes the exploration of novel Lewis acid catalysts that are more active and require lower catalyst loadings. Furthermore, the development of oxidative halogenation methods using halide salts as the halogen source and a green oxidant, such as hydrogen peroxide, could significantly improve the environmental footprint of the synthesis.

Another promising avenue is the exploration of continuous flow chemistry for halogenation reactions. Flow reactors offer enhanced control over reaction parameters, improved safety for handling hazardous reagents like elemental halogens, and the potential for higher yields and purity of the desired product, this compound.

Elucidation of Complex Degradation Pathways and Identification of Novel Metabolites in Environmental Systems

The environmental fate of halogenated aromatic compounds is a critical area of study due to their potential persistence and toxicity. For this compound, there is a significant knowledge gap regarding its degradation pathways in various environmental compartments, such as soil and water.

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions and Environmental Transformations

The ability to monitor chemical reactions and environmental transformations in real-time can provide invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Future research should explore the application of advanced spectroscopic techniques for the in-situ monitoring of both the synthesis and degradation of this compound.

For synthetic applications, techniques like ReactIR (in-situ infrared spectroscopy) and Raman spectroscopy can be employed to track the consumption of reactants and the formation of products during halogenation reactions. This real-time data can be used to optimize reaction conditions and improve process control.

In the context of environmental studies, developing spectroscopic methods for the in-situ detection of this compound and its degradation products in complex matrices like soil and water would be a significant advancement. This could involve the use of fiber-optic probes coupled to spectrometers for remote and continuous monitoring.

Predictive Modeling for Environmental Fate, Transport, and Ecotoxicity of Polyhalogenated Arenes

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the environmental behavior and potential toxicity of chemicals. For this compound, a variety of in silico models can be applied to estimate its key physicochemical properties, environmental fate, and ecotoxicity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties such as water solubility, octanol-water partition coefficient (Kow), and soil sorption coefficient (Koc). These parameters are essential for modeling the transport and distribution of the compound in the environment. Furthermore, fugacity-based models can be used to predict its partitioning between different environmental compartments, including air, water, soil, and sediment.

Predictive toxicology models can also be employed to estimate the potential for bioaccumulation and toxicity to various aquatic and terrestrial organisms. These models are crucial for prioritizing further experimental testing and for conducting preliminary risk assessments.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 205.48 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 0 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 203.93414 g/mol | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

This table was generated based on data from PubChem.

Exploration of New Catalytic Systems for Selective Derivatization and Degradation

The development of novel catalytic systems is crucial for both the selective synthesis and the efficient degradation of halogenated aromatic compounds. For this compound, research into new catalysts could open up pathways for its conversion into value-added products or its complete mineralization.

For derivatization, palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, could be explored to selectively functionalize the C-Br bond, leveraging its higher reactivity compared to the C-Cl bond. This would allow for the synthesis of a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

For degradation, advanced oxidation processes (AOPs) employing catalysts like titanium dioxide (TiO2) under UV irradiation or Fenton-like catalysts could be investigated for the complete destruction of this compound in contaminated water. Research should focus on optimizing the catalyst design and reaction conditions to achieve high degradation efficiency and minimize the formation of harmful byproducts.

Bio-inspired Halogenation and Dehalogenation Processes

Nature has evolved a remarkable array of enzymes that can catalyze the halogenation and dehalogenation of organic compounds under mild conditions. Harnessing these biocatalysts offers a green and highly selective alternative to traditional chemical methods.

Future research could focus on the discovery and engineering of halogenating enzymes (halogenases) that can selectively synthesize this compound or its precursors. This would involve screening microbial genomes for novel halogenase genes and using protein engineering techniques to improve their activity and specificity.

Conversely, the identification and characterization of dehalogenating enzymes (dehalogenases) that can break down this compound would be a significant step towards developing bioremediation strategies. Research in this area would involve isolating microorganisms from contaminated environments that are capable of degrading this compound and then identifying the specific enzymes responsible for the dehalogenation steps.

Integration of Computational and Experimental Approaches for Rational Design of Halogenated Aromatic Compounds and Processes

The synergy between computational modeling and experimental work is essential for accelerating the discovery and development of new chemical entities and processes. For this compound and its derivatives, an integrated approach can guide research efforts and reduce the need for extensive trial-and-error experimentation.

Computational chemistry, using methods such as Density Functional Theory (DFT), can be used to study the electronic structure and reactivity of this compound, providing insights into its reaction mechanisms and predicting the regioselectivity of further substitutions. This information can then be used to design more efficient synthetic routes.

Q & A

Q. Key Steps :

- Compare data from peer-reviewed journals (e.g., J. Chem. Phys.) and authoritative databases (NIST Chemistry WebBook ).

- Replicate measurements under standardized conditions (e.g., 1 atm pressure for boiling points).

How can density functional theory (DFT) predict the reactivity and electronic structure of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP hybrid functional ) provide insights into:

- Electrostatic Potentials : Identify electron-deficient regions (Br/Cl substituents) for nucleophilic attack.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~5 eV) predict stability and charge-transfer interactions.

- Substituent Effects : Methyl groups donate electron density via hyperconjugation, altering reaction pathways in cross-coupling reactions (e.g., Suzuki-Miyaura).

Q. Workflow :

Optimize geometry using 6-31G(d) basis set.

Calculate vibrational frequencies to confirm minima.